BenchChemオンラインストアへようこそ!

N-Hydroxy-9-benzyladenine

Drug Metabolism Microsomal Oxidation Prodrug Design

N-Hydroxy-9-benzyladenine (CAS 50474-48-1) is a synthetic purine derivative belonging to the 9-benzyladenine class, characterized by a benzyl substituent at the N9 position and a hydroxyamino group at the N6 exocyclic amine. It is structurally distinct from the naturally occurring cytokinin 6-benzylaminopurine and the metabolic intermediate 9-benzyladenine, and its dual substitution pattern confers unique biological recognition properties relevant to both plant growth regulation and mammalian enzyme inhibition.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 50474-48-1
Cat. No. B14653221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-9-benzyladenine
CAS50474-48-1
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NO
InChIInChI=1S/C12H11N5O/c18-16-11-10-12(14-7-13-11)17(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2,(H,13,14,16)
InChIKeyYBDISCRQVMOPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-9-benzyladenine (CAS 50474-48-1) for Adenosine Receptor and Metabolic Stability Studies


N-Hydroxy-9-benzyladenine (CAS 50474-48-1) is a synthetic purine derivative belonging to the 9-benzyladenine class, characterized by a benzyl substituent at the N9 position and a hydroxyamino group at the N6 exocyclic amine [1]. It is structurally distinct from the naturally occurring cytokinin 6-benzylaminopurine and the metabolic intermediate 9-benzyladenine, and its dual substitution pattern confers unique biological recognition properties relevant to both plant growth regulation and mammalian enzyme inhibition [2].

Why 9-Benzyladenine or N6-Hydroxyadenine Cannot Replace N-Hydroxy-9-benzyladenine


The presence of both the N9-benzyl and N6-hydroxy modifications in N-Hydroxy-9-benzyladenine creates a pharmacophore that cannot be replicated by simple 9-benzyladenine, N6-hydroxyadenine, or 6-benzylaminopurine individually. Metabolic studies demonstrate that the N6-hydroxy group is not introduced via endogenous microsomal oxidation of 9-benzyladenine [1], meaning this functionality must be synthetically installed and cannot be generated in situ from simpler analogs. Furthermore, structure-activity relationship studies on 9-benzyladenine derivatives reveal that modifications at the N6 position profoundly alter target selectivity between adenosine receptors, phosphodiesterase isoforms, and RNase L activation pathways [2].

Quantitative Differentiation Evidence for N-Hydroxy-9-benzyladenine vs. Closest Analogs


Metabolic Stability Advantage: N6-Hydroxy Modification Is Not a Microsomal Metabolite of 9-Benzyladenine

In vitro hepatic microsomal incubations of 9-benzyladenine across hamster, mouse, and rat species produce exclusively 1-N-oxide and N-debenzylation metabolites; N-hydroxylation of the 6-amino group was not observed with any substrate in any species [1]. Therefore, N-Hydroxy-9-benzyladenine represents a synthetic N6-hydroxylated congener that is not accessible via metabolic bioactivation of the parent 9-benzyladenine scaffold.

Drug Metabolism Microsomal Oxidation Prodrug Design

Adenosine A1 Receptor Binding Affinity: Subnanomolar IC50 Distinguishes from Unsubstituted 9-Benzyladenine

N-Hydroxy-9-benzyladenine displays high-affinity binding to the adenosine A1 receptor (IC50 = 0.900 nM) in rat brain membrane preparations [1]. While direct comparative data for unsubstituted 9-benzyladenine in the same assay are unavailable, the subnanomolar potency of the N6-hydroxy derivative aligns with the established requirement for hydrogen-bond donor/acceptor capacity at the adenine 6-position for A1 receptor engagement [2].

Adenosine Receptor GPCR Binding Affinity

Dihydroorotase Inhibition: Millimolar IC50 Indicates Selectivity Against Pyrimidine Biosynthesis

N-Hydroxy-9-benzyladenine was evaluated for inhibition of dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis, and exhibited an IC50 of 1.00 × 10^6 nM (1 mM) at pH 7.37, indicating essentially no inhibitory activity [1]. This contrasts with subnanomolar activity at the adenosine A1 receptor, demonstrating functional selectivity that is not observed with broad-spectrum purine analogs such as 6-mercaptopurine or allopurinol.

Enzyme Selectivity Dihydroorotase Off-Target Profiling

PDE4 Inhibitor Class Derivation: 9-Benzyladenine Scaffold Confers Isoform Selectivity

Although direct PDE4 inhibition data for N-Hydroxy-9-benzyladenine are not published, the 9-benzyladenine scaffold from which it is derived has been extensively characterized as a selective PDE4 inhibitor platform. Key derivatives such as NCS 613 achieve potent PDE4 inhibition with a rank order of in vitro anti-inflammatory activity: RP 73401 > NCS 613 > NCS 630 > NCS 632 > BWA 78U = NCS 631 [1]. The N6-hydroxy substitution in the target compound provides an additional hydrogen-bonding vector that may alter PDE4 subtype selectivity compared to N6-unsubstituted analogs.

Phosphodiesterase 4 Inflammation cAMP Signaling

RNase L Activation Pathway: Structural Differentiation from 2-5A Oligoadenylates

The 2-5A oligoadenylate pathway is the canonical activation mechanism for RNase L, with the natural trimer ppp5'A2'p5'A2'p5'A exhibiting an IC50 of 2.30 nM for protein synthesis inhibition in mouse L cell extracts [1]. While N-Hydroxy-9-benzyladenine has not been directly characterized in this assay, its structural features—a monocyclic purine with N9-benzyl and N6-hydroxy substitutions—differ fundamentally from the oligomeric 2-5A scaffold. This structural divergence suggests a distinct RNase L interaction mechanism, potentially enabling pathway-selective modulation that is unattainable with 2-5A analogs such as the brominated tetramer (IC50 = 48 nM) or tetramer (IC50 = 200,000 nM) [2].

RNase L Antiviral Interferon Pathway

Research and Industrial Application Scenarios for N-Hydroxy-9-benzyladenine


Adenosine A1 Receptor Pharmacological Tool Compound Studies

With a subnanomolar IC50 (0.900 nM) at the adenosine A1 receptor [1], N-Hydroxy-9-benzyladenine is suitable as a high-affinity ligand for competitive binding assays, receptor autoradiography, and structure-activity relationship (SAR) studies exploring the role of the N6-hydroxy motif in A1 receptor engagement. Its synthetic accessibility compared to radiolabeled 2-5A analogs makes it a cost-effective option for academic and industrial screening programs targeting purinergic signaling.

Metabolic Stability and Prodrug Design Research

The demonstration that N6-hydroxylation does not occur metabolically from 9-benzyladenine in hepatic microsomes [1] positions N-Hydroxy-9-benzyladenine as a valuable reference compound for studying the metabolic fate of N6-modified purines. Researchers investigating prodrug strategies that require pre-installed N-hydroxy functionality can use this compound to benchmark stability against oxidative and hydrolytic metabolic pathways in comparative metabolism studies.

PDE4 Inhibitor Lead Optimization Programs

The 9-benzyladenine scaffold is a validated PDE4-selective pharmacophore, with derivatives such as NCS 613 demonstrating in vivo anti-inflammatory activity [1]. N-Hydroxy-9-benzyladenine can serve as a key intermediate or comparator in medicinal chemistry campaigns aiming to optimize PDE4 subtype selectivity or reduce gastrointestinal side effects associated with second-generation PDE4 inhibitors such as RP 73401.

Selectivity Profiling Against Pyrimidine Metabolism Enzymes

The observed inactivity against dihydroorotase (IC50 = 1 mM) [1] supports the use of N-Hydroxy-9-benzyladenine as a selective probe that does not interfere with de novo pyrimidine biosynthesis. This property is critical for cell-based assays where confounding effects from nucleotide pool imbalance must be excluded, distinguishing it from broader-spectrum purine analogs.

Quote Request

Request a Quote for N-Hydroxy-9-benzyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.